molecular formula C19H16O B8363782 1-methoxy-3-(2-phenylphenyl)benzene

1-methoxy-3-(2-phenylphenyl)benzene

Cat. No.: B8363782
M. Wt: 260.3 g/mol
InChI Key: CHVIYHLZCYAVMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methoxy-3-(2-phenylphenyl)benzene can be synthesized through several synthetic routes. One common method involves the reaction of 1-bromo-3-methoxybenzene with phenol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the bromine atom is replaced by the phenoxy group.

Another method involves the Suzuki-Miyaura cross-coupling reaction, where 1-bromo-3-methoxybenzene is coupled with phenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions. This method is advantageous due to its high yield and selectivity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The Suzuki-Miyaura cross-coupling reaction is often preferred for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methoxy-3-(2-phenylphenyl)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The methoxy group is an electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution reactions. Common reactions include nitration, sulfonation, and halogenation.

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group is converted to a hydroxyl group, forming 1-hydroxy-3-(2-phenylphenyl)benzene.

    Reduction: Reduction reactions can convert the phenoxy group to a phenyl group, forming 1-methoxy-3-phenylbenzene.

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid are commonly used reagents for nitration reactions.

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Major Products Formed

    Nitration: 1-methoxy-3-(2-nitrophenyl)benzene

    Oxidation: 1-hydroxy-3-(2-phenylphenyl)benzene

    Reduction: 1-methoxy-3-phenylbenzene

Scientific Research Applications

1-methoxy-3-(2-phenylphenyl)benzene has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, such as fragrances and dyes.

Mechanism of Action

The mechanism of action of 1-methoxy-3-(2-phenylphenyl)benzene involves its interaction with molecular targets and pathways in biological systems. The methoxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, affecting their activity. The compound’s structure allows it to interact with multiple targets, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-methoxy-4-phenoxybenzene: Similar structure but with the phenoxy group at the 4 position.

    1-methoxy-2-phenoxybenzene: Similar structure but with the phenoxy group at the 2 position.

    1-methoxy-3-phenylbenzene: Similar structure but without the phenoxy group.

Uniqueness

1-methoxy-3-(2-phenylphenyl)benzene is unique due to the specific positioning of the methoxy and phenoxy groups, which imparts distinct chemical and biological properties. The presence of both electron-donating and electron-withdrawing groups on the benzene ring influences its reactivity and interactions with other molecules, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H16O

Molecular Weight

260.3 g/mol

IUPAC Name

1-methoxy-3-(2-phenylphenyl)benzene

InChI

InChI=1S/C19H16O/c1-20-17-11-7-10-16(14-17)19-13-6-5-12-18(19)15-8-3-2-4-9-15/h2-14H,1H3

InChI Key

CHVIYHLZCYAVMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an argon atmosphere, 18.7 g of 3-bromoanisole, 23.8 g of 2-biphenylboronic acid and 2.31 g of tetraxis(triphenylphosphine)palladium(0) were placed in a flask. 340 mL of dimethyl ether (DME) and 170 mL of a 2M aqueous sodium carbonate solution were added to this flask, and the resultant was refluxed with stirring while heating for 8 hours. After cooling to room temperature, an aqueous phase was removed. An organic phase was washed with water and saturated brine, and then dried with magnesium sulfate. After the magnesium sulfate was filtered out, the organic phase was concentrated. The resulting residue was purified by means of silica gel column chromatography, whereby 23.4 g (yield: 90%) of intended 3-methoxy[1,1′:2′,1″]terphenyl was obtained.
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
23.8 g
Type
reactant
Reaction Step One
[Compound]
Name
tetraxis(triphenylphosphine)palladium(0)
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
340 mL
Type
solvent
Reaction Step Two

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